2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one
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Overview
Description
2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one: is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyrimidine scaffold. For instance, one common approach involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive sites within the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced imidazo[1,2-a]pyrimidine analogs .
Scientific Research Applications
2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine derivatives
Comparison: 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one is unique due to its specific ring structure and the presence of reactive sites that allow for diverse chemical modifications . Compared to other imidazo[1,2-a]pyrimidine derivatives, it offers distinct biological activities and synthetic versatility .
Properties
CAS No. |
15231-34-2 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2,3,6,7-tetrahydro-1H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H9N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H2,(H,7,8) |
InChI Key |
KXOXEIRPXQUVET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2NCCN2C1=O |
Origin of Product |
United States |
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